

An In-depth Technical Guide to 3-Amino-4-chlorophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-4-chlorophenol

Cat. No.: B096853

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of **3-Amino-4-chlorophenol**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

3-Amino-4-chlorophenol is an aromatic organic compound with the chemical formula C_6H_6ClNO .^[1] It is a solid at room temperature and is slightly soluble in water.^[1] Its core physical and chemical properties are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₆ H ₆ CINO
Molecular Weight	143.57 g/mol
CAS Number	16026-77-0
Melting Point	151-154 °C
Boiling Point	282.8 ± 20.0 °C (Predicted)
Density	1.406 ± 0.06 g/cm ³ (Predicted)
pKa	9.26 ± 0.18 (Predicted)
Solubility	Slightly soluble in water. [1]
Appearance	Solid
InChI	1S/C6H6CINO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2
InChIKey	FWUALUHYKLDYAN-UHFFFAOYSA-N
SMILES	C1=CC(=C(C=C1O)N)Cl

Synthesis and Experimental Protocols

The synthesis of **3-Amino-4-chlorophenol** typically involves the reduction of a corresponding nitrophenol precursor. Several methods have been reported, with variations in the reducing agent and reaction conditions.

Synthesis via Reduction of 2-Chloro-5-nitrophenol

One common route to **3-Amino-4-chlorophenol** is the reduction of 2-chloro-5-nitrophenol. This can be achieved using various reducing agents.

Method 1: Catalytic Hydrogenation

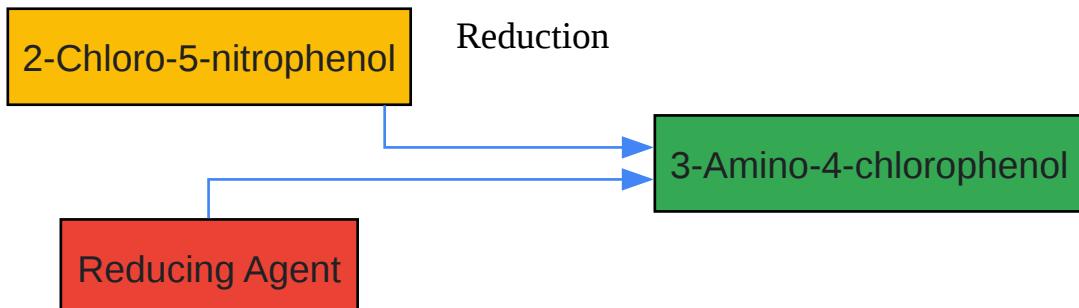
A solution of 2-chloro-5-nitrophenol in a suitable solvent like ethyl acetate is treated with a catalyst, such as 5% Platinum on Carbon (Pt/C).[\[2\]](#) The mixture is then subjected to a

hydrogen atmosphere (e.g., 30 psi) for several hours.[2]

Experimental Protocol:

- Dissolve 2-chloro-5-nitrophenol (1 equivalent) in ethyl acetate.
- Add 5% Pt/C catalyst (e.g., 1% by weight of the starting material).[2]
- Place the mixture in a hydrogenation apparatus and shake under a hydrogen atmosphere (30 psi) for 4 hours.[2]
- Monitor the reaction progress by a suitable technique (e.g., TLC).
- Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. [2]
- Wash the filter cake with hot ethyl acetate.[2]
- The filtrate can be treated with activated charcoal to remove colored impurities.[2]
- Evaporate the solvent under reduced pressure to yield the solid product.[2]

Method 2: Reduction with Iron Powder


Another established method involves the use of iron powder in the presence of an acid or a salt such as ammonium chloride.[2]

Experimental Protocol:

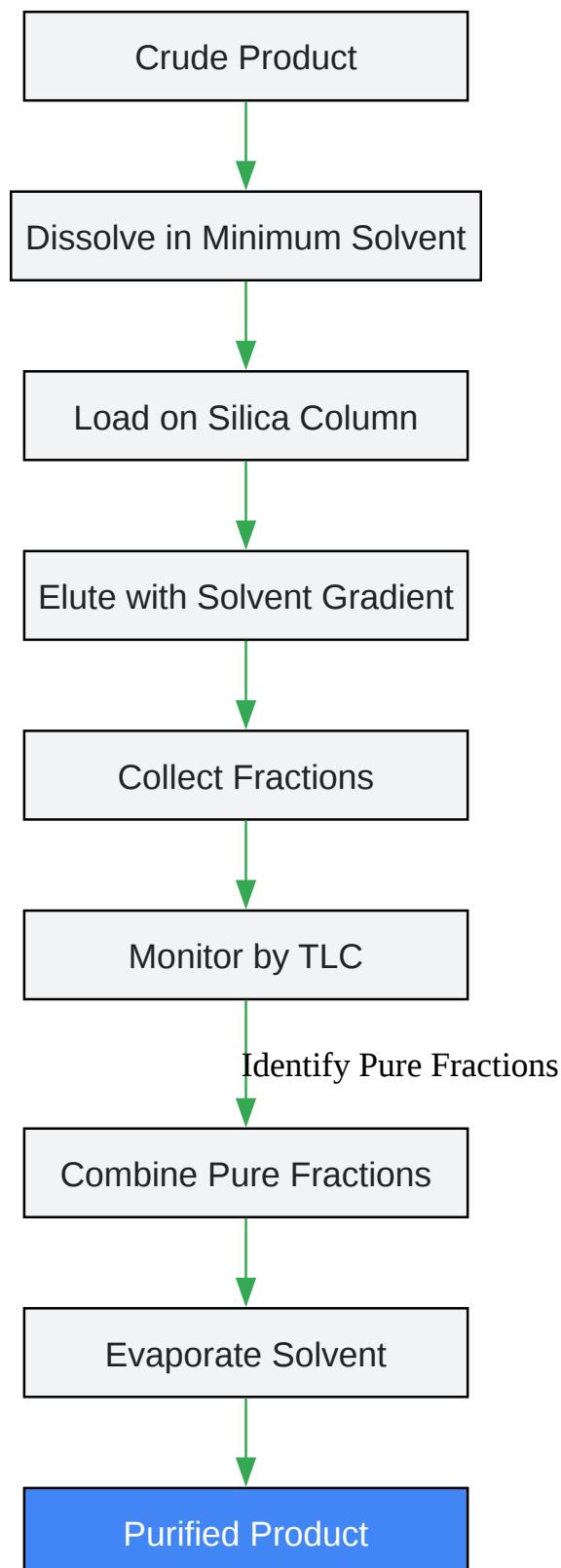
- Dissolve 2-chloro-5-nitrophenol (1 equivalent) in a mixture of ethanol and water.[2]
- Add iron powder (approximately 5 equivalents) and ammonium chloride (approximately 5.2 equivalents) to the solution.[2]
- Heat the reaction mixture to reflux for 2 hours.[2]
- After cooling to room temperature, filter the mixture to remove insoluble iron residues.[2]
- Concentrate the filtrate under reduced pressure.[2]

- The crude product can then be purified by column chromatography.[\[2\]](#)

Synthesis Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Amino-4-chlorophenol** from 2-Chloro-5-nitrophenol.


Purification

The crude **3-Amino-4-chlorophenol** obtained from synthesis can be purified by standard laboratory techniques.

Experimental Protocol: Column Chromatography

- Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
- Pack a chromatography column with the slurry.
- Dissolve the crude product in a minimal amount of a suitable solvent.
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., starting from 9:1 hexane/ethyl acetate).[\[2\]](#)
- Collect fractions and monitor by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to obtain purified **3-Amino-4-chlorophenol**.

Experimental Workflow for Purification

[Click to download full resolution via product page](#)

Caption: General workflow for the purification of **3-Amino-4-chlorophenol**.

Spectral Information

Infrared (IR) Spectroscopy

An FTIR spectrum of **3-Amino-4-chlorophenol** has been recorded using the KBr-Pellet technique with a Bruker IFS 85 instrument.^[1] This analytical method provides information about the functional groups present in the molecule. Key expected vibrational frequencies would include those for the O-H stretch of the phenol, N-H stretches of the amine, C-Cl stretch, and aromatic C-H and C=C bending and stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for **3-Amino-4-chlorophenol** are not readily available in public databases, predicted ¹H NMR and ¹³C NMR data can be calculated. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the positions of the amino, chloro, and hydroxyl substituents. Similarly, the ¹³C NMR spectrum would display unique resonances for each of the six carbon atoms in the benzene ring.

Mass Spectrometry

Predicted mass spectrometry data, specifically the collision cross-section (CCS) values for different adducts of **3-Amino-4-chlorophenol**, are available.^[3] These predictions are useful for identifying the compound in mass spectrometric analyses. For instance, the predicted CCS for the [M+H]⁺ ion (m/z 144.02108) is 124.0 Å².^[3]

Safety and Handling

3-Amino-4-chlorophenol is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

GHS Hazard Information:

- Pictogram: Warning
- Hazard Statements: H315, H319, H335

- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask (such as a type N95 respirator), should be worn when handling this chemical. It should be stored in a cool, dark place under an inert atmosphere.[\[1\]](#)

Biological Activity and Signaling Pathways

There is no significant information available in the reviewed literature to suggest that **3-Amino-4-chlorophenol** is directly involved in specific biological signaling pathways. Its primary application appears to be as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and dyes. For instance, related aminophenol compounds are utilized in the synthesis of various therapeutic agents. Therefore, its relevance to drug development is principally as a chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-4-chlorophenol | C₆H₆CINO | CID 5070078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]
- 3. PubChemLite - 3-amino-4-chlorophenol (C₆H₆CINO) [pubchemlite.lcsb.uni.lu]
- 4. To cite this document: BenchChem. [An In-depth Technical Guide to 3-Amino-4-chlorophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096853#3-amino-4-chlorophenol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com